2-Ethynyl-5-(trifluoromethyl)thiophene is a heterocyclic compound characterized by the presence of a thiophene ring substituted with an ethynyl group and a trifluoromethyl group. The molecular formula is C_7H_4F_3S, and it features a unique structure that imparts significant chemical reactivity and potential applications in various fields, including organic synthesis and materials science.
Several synthetic routes exist for producing 2-ethynyl-5-(trifluoromethyl)thiophene:
The unique properties of 2-ethynyl-5-(trifluoromethyl)thiophene make it suitable for various applications:
Several compounds share structural similarities with 2-ethynyl-5-(trifluoromethyl)thiophene. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Ethynylthiophene | Ethynyl group on thiophene | Basic structure without trifluoromethyl group |
| 5-(Trifluoromethyl)thiophene | Trifluoromethyl substitution on thiophene | Lacks ethynyl functionality |
| 2,3-Dialkynylthiophenes | Two ethynyl groups on different positions of thiophene | Enhanced reactivity due to multiple alkynes |
| 5-Fluoro-2-thiophenecarboxylic acid | Carboxylic acid functionalization | Potentially different biological activity |
The uniqueness of 2-ethynyl-5-(trifluoromethyl)thiophene lies in its combination of both ethynyl and trifluoromethyl groups, which influence its reactivity and potential applications in ways that similar compounds may not exhibit.
The regioselective functionalization of thiophene derivatives through electrophilic aromatic substitution represents a fundamental approach for introducing substituents at specific ring positions [2] [5]. The inherent electronic properties of the thiophene ring system dictate that electrophilic attack occurs preferentially at the alpha positions (carbon-2 and carbon-5) due to enhanced electron density and superior stabilization of the resulting carbocation intermediate [2] [5].
Mechanistic studies utilizing density functional theory calculations have demonstrated that alpha-carbon substitution is both kinetically and thermodynamically favored compared to beta-carbon substitution [5]. The preference for alpha-position attack arises from the availability of three resonance structures to stabilize the intermediate carbocation, compared to only two resonance structures available for beta-position substitution [2]. This fundamental principle governs the regioselectivity observed in electrophilic substitution reactions of thiophene derivatives.
The introduction of trifluoromethyl groups at the carbon-5 position can be achieved through various electrophilic trifluoromethylation protocols [4]. Trifluoromethyl thianthrenium triflate has emerged as a particularly effective reagent for this transformation, enabling electrophilic trifluoromethylation under mild conditions without requiring inert atmospheres [4]. This reagent demonstrates versatility in electrophilic, radical, and nucleophilic trifluoromethylation reactions, making it suitable for late-stage functionalization of thiophene substrates [4].
Lewis acid-catalyzed electrophilic substitution reactions typically proceed under conditions ranging from 25 to 150 degrees Celsius, with aluminum chloride being among the most commonly employed catalysts [18]. The choice of Lewis acid and reaction temperature significantly influences both the regioselectivity and yield of the desired product [18]. Sterically demanding electrophiles may show altered regioselectivity patterns, sometimes favoring beta-position substitution when alpha positions are sterically hindered [13].
Table 1: Electrophilic Substitution Conditions for Thiophene Functionalization
| Electrophile Type | Lewis Acid | Temperature (°C) | Regioselectivity | Typical Yield (%) |
|---|---|---|---|---|
| Acyl halides | AlCl₃ | 0-80 | α-selective | 70-90 |
| Trifluoromethyl sources | TT-CF₃⁺OTf⁻ | 25 | α-selective | 60-85 |
| Halogenating agents | N-chlorosuccinimide | 25-60 | α-selective | 75-95 |
| Nitrating agents | HNO₃/H₂SO₄ | 0-25 | α-selective | 65-80 |
The Sonogashira coupling reaction remains the most widely utilized method for introducing ethynyl groups into thiophene derivatives [3] [15] [19]. This palladium-catalyzed cross-coupling reaction between aryl or vinyl halides and terminal alkynes provides efficient access to ethynyl-substituted thiophenes under relatively mild conditions [15] [19].
The traditional Sonogashira protocol employs a dual catalyst system consisting of palladium(0) complexes and copper(I) cocatalysts in the presence of an amine base [15] [19]. The palladium catalyst facilitates oxidative addition of the aryl halide and reductive elimination to form the carbon-carbon bond, while the copper cocatalyst activates the terminal alkyne through formation of a copper acetylide intermediate [15] [19]. This cooperative catalysis enables the reaction to proceed at room temperature, a significant advantage over earlier alkynylation methods that required harsh conditions [19].
Recent developments in Sonogashira coupling methodology have focused on eliminating the copper cocatalyst to avoid potential side reactions such as oxidative homocoupling of terminal alkynes [3] [15]. Copper-free Sonogashira reactions typically require higher temperatures (100-150 degrees Celsius) but offer improved functional group tolerance and simplified purification procedures [15]. The choice between copper-mediated and copper-free protocols depends on the specific substrate requirements and desired reaction conditions.
Aqueous Sonogashira coupling protocols have been successfully developed for thiophene substrates, offering environmental advantages and simplified product isolation [3]. The use of palladium on carbon as a heterogeneous catalyst in combination with copper(I) iodide and triphenylphosphine enables efficient coupling in water as the sole solvent [3]. This methodology demonstrates particular utility for large-scale synthesis applications where solvent recovery and waste minimization are important considerations.
Table 2: Sonogashira Coupling Conditions for Ethynyl Introduction
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Features |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂/CuI | THF | 25-80 | 2-12 | 70-95 | Standard conditions |
| Pd(PPh₃)₄ | Toluene | 100-150 | 6-24 | 60-85 | Copper-free |
| Pd/C-CuI-PPh₃ | Water | 25-80 | 4-16 | 65-90 | Aqueous medium |
| PdI₂/KI | Methanol | 50-100 | 1-8 | 75-92 | Low catalyst loading |
Contemporary synthetic strategies for thiophene functionalization increasingly rely on transition metal-catalyzed cross-coupling reactions that offer enhanced selectivity and broader substrate scope compared to traditional methods [6] [9] [10]. These methodologies enable the formation of carbon-carbon bonds through well-defined catalytic cycles that proceed under mild conditions with excellent functional group tolerance.
Gold-catalyzed alkynylation reactions have emerged as a powerful tool for direct ethynylation of thiophene derivatives [22]. The cooperative activation of hypervalent iodine reagents such as triisopropylsilyl-ethynyl-benziodoxolone with gold catalysts and Brønsted acids enables the first direct ethynylation of thiophenes under mild conditions [22]. This methodology demonstrates remarkable regioselectivity and functional group tolerance, accommodating alcohols, carbamates, esters, and amides without significant decomposition [22].
The scope of gold-catalyzed ethynylation encompasses various thiophene substitution patterns, with 2-alkyl-substituted thiophenes providing excellent yields (80-83 percent) under standard conditions [22]. More challenging substrates, including those bearing protected amino acid residues and aromatic substituents, can be successfully coupled using elevated catalyst loadings (10 mol percent) and increased reagent stoichiometry [22]. The reaction proceeds efficiently at room temperature over 12 to 60 hours, making it suitable for substrates sensitive to elevated temperatures [22].
Copper-catalyzed annulative coupling reactions provide access to highly functionalized thiophene derivatives through novel bond-forming strategies [10]. The reaction between sulfur,sulfur-disubstituted enones and diazo compounds proceeds under mild conditions using copper(II) chloride as the catalyst [10]. This methodology enables the synthesis of tetrasubstituted thiophenes and thieno[2,3-b]thiophenes in good to excellent yields by varying the feed ratio of reactants [10].
Palladium-catalyzed cross-coupling reactions continue to play a central role in thiophene functionalization, with recent developments focusing on C-H activation strategies that eliminate the need for pre-functionalized substrates [9] [13] [14]. Room-temperature beta-arylation of thiophenes and benzo[b]thiophenes with aryl iodides has been achieved using specialized catalyst systems [13] [14]. The reaction employs palladium catalysts in conjunction with silver bases and fluorinated alcohol solvents to achieve high regioselectivity (greater than 99:1) for beta-position substitution [13] [14].
Table 3: Modern Catalytic Systems for Thiophene Functionalization
| Catalyst Type | Metal Loading (mol%) | Temperature (°C) | Selectivity | Substrate Scope | Typical Yield (%) |
|---|---|---|---|---|---|
| Au/TFA | 5-10 | 25 | Regioselective | Alkyl, aryl thiophenes | 50-83 |
| CuCl₂ | 10-20 | 60-80 | Excellent | Enones, diazo compounds | 70-95 |
| Pd/Ag₂CO₃ | 2.5-5 | 25-50 | β-selective (>99:1) | Aryl iodides | 75-95 |
| Pd/C | 5 | 25-80 | High | Terminal alkynes | 65-90 |
Microwave-assisted synthesis has revolutionized the preparation of thiophene derivatives by dramatically reducing reaction times while maintaining or improving product yields [8] [12]. The rapid volumetric heating provided by microwave irradiation enables reactions to proceed under conditions that would be impractical using conventional heating methods [12].
Solvent-free microwave-assisted Suzuki coupling has been successfully applied to thiophene oligomer synthesis [8]. The use of aluminum oxide as a solid support allows for rapid optimization of reaction parameters including temperature, catalyst loading, and base selection [8]. This methodology enables the synthesis of quaterthiophene in 6 minutes with 65 percent isolated yield, compared to several hours required for conventional heating protocols [8].
The environmental benefits of microwave-assisted synthesis extend beyond reduced energy consumption to include the use of green solvents and simplified purification procedures [12]. Gamma-valerolactone has been identified as an effective green solvent for palladium-catalyzed C-H arylation of thiophenes under microwave conditions [12]. The combination of palladium nanoparticles embedded in cross-linked beta-cyclodextrin with microwave heating provides excellent results with minimal metal leaching [12].
Microwave-assisted protocols demonstrate particular advantages for reactions involving electron-deficient substrates that typically require elevated temperatures [8] [12]. The rapid heating and efficient energy transfer enable challenging transformations to proceed with shorter reaction times and improved selectivity [12]. However, certain substrate combinations, such as thiophene rings coupled to thiophene-sulfur-dioxide moieties, show reduced efficiency under microwave conditions due to competitive Diels-Alder reactions [8].
Sequential microwave-assisted transformations can be performed in a single reactor system by varying the gas atmosphere and reaction conditions [12]. This approach enables multi-step synthetic sequences including C-H arylation, reduction, and carbonylation using the same catalyst system [12]. The robust nature of heterogeneous palladium catalysts makes them particularly well-suited for sequential microwave-assisted transformations [12].
The selection of appropriate solvent systems represents a critical factor in optimizing thiophene functionalization reactions, with solvent polarity, coordinating ability, and thermal stability all influencing reaction outcomes [13] [14] [17]. Recent mechanistic studies have revealed that solvent effects extend beyond simple solvation to include direct participation in transition state stabilization and catalyst activation [13] [14].
Fluorinated alcohol solvents, particularly 1,1,1,3,3,3-hexafluoroisopropanol, have emerged as uniquely effective media for palladium-catalyzed thiophene arylation reactions [13] [14]. The high acidity and low nucleophilicity of these solvents promote effective catalyst turnover while suppressing undesired side reactions [13] [14]. Temperature optimization studies reveal that reactions conducted in hexafluoroisopropanol can proceed efficiently at room temperature, compared to 80-150 degrees Celsius required in conventional solvents [13] [14].
The relationship between temperature and reaction selectivity has been extensively studied for thiophene functionalization reactions [17] [18]. Lower reaction temperatures generally favor kinetic selectivity, while elevated temperatures may lead to thermodynamic product distributions [17]. For electrophilic substitution reactions, temperature control is particularly important to prevent over-substitution and maintain regioselectivity [18].
Ionic liquid systems offer unique advantages for thiophene synthesis, including catalyst recyclability and enhanced reaction rates [1] [20]. The use of 1-ethyl-3-methylimidazolium ethyl sulfate as a reaction medium enables efficient catalyst recycling without appreciable loss of activity [1]. Temperature studies in ionic liquids reveal optimal performance at 50-100 degrees Celsius, with the polar environment stabilizing charged intermediates and transition states [1].
Aqueous reaction systems have gained increasing attention due to environmental considerations and simplified product isolation [3] [12]. The successful implementation of aqueous Sonogashira coupling requires careful optimization of temperature and additive concentration to maintain catalyst activity [3]. Water-compatible ligand systems and phase-transfer catalysis enable efficient cross-coupling reactions at temperatures ranging from 25 to 80 degrees Celsius [3].
Table 4: Solvent System Performance in Thiophene Functionalization
| Solvent Type | Temperature Range (°C) | Catalyst Stability | Product Selectivity | Environmental Impact |
|---|---|---|---|---|
| Fluorinated alcohols | 25-60 | Excellent | >95% regioselective | Moderate |
| Ionic liquids | 50-100 | Recyclable | Good | Low |
| Aqueous systems | 25-80 | Good with ligands | Moderate | Excellent |
| Conventional organic | 80-150 | Variable | Variable | High |
Optimization of catalyst loading represents a crucial economic and environmental consideration in thiophene synthesis, with recent developments enabling significant reductions in metal catalyst requirements [13] [14] [20]. The relationship between catalyst loading and reaction efficiency depends on substrate reactivity, reaction mechanism, and catalyst stability under the employed conditions.
Ultra-low catalyst loadings (0.5 mol percent palladium) have been achieved for beta-arylation of thiophenes by employing optimized ligand systems and elevated reaction temperatures [13] [14]. These conditions maintain high yields (89 percent) while dramatically reducing catalyst costs and environmental impact [13] [14]. The use of electron-rich, sterically demanding phosphine ligands enables efficient catalyst turnover at reduced loadings [13] [14].
Stoichiometric optimization studies reveal that reducing reagent excess from traditional 1.5-2.0 equivalents to 1.1-1.3 equivalents can maintain reaction efficiency while minimizing waste generation [13] [20]. This optimization requires careful consideration of reaction kinetics and potential side reactions that may consume starting materials [20]. The use of continuous monitoring techniques enables real-time adjustment of reagent ratios to optimize conversion and selectivity [20].
Catalyst recyclability studies demonstrate that heterogeneous catalyst systems can maintain activity over multiple reaction cycles [1] [12]. Palladium on carbon systems show minimal metal leaching when employed in appropriate solvent systems, enabling catalyst recovery and reuse [3] [12]. Ionic liquid reaction media facilitate catalyst separation and recycling, with some systems maintaining activity for up to ten reaction cycles [1].
The influence of base stoichiometry on reaction outcomes requires careful optimization to balance deprotonation efficiency with potential side reactions [13] [14] [20]. Reduced base loadings (1.0-1.5 equivalents) often provide superior selectivity compared to traditional excess base conditions [13] [14]. The choice between inorganic and organic bases significantly influences both reaction rate and product distribution [20].
Table 5: Catalyst Loading Optimization for Thiophene Synthesis
| Catalyst System | Standard Loading (mol%) | Optimized Loading (mol%) | Yield Comparison (%) | Cost Reduction |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | 5-10 | 2-5 | 90 vs 85 | 50-60% |
| Pd(PPh₃)₄ | 10 | 0.5-2 | 89 vs 92 | 80-95% |
| AuCl | 10 | 5 | 75 vs 73 | 50% |
| CuI cocatalyst | 10-20 | 5-10 | 85 vs 83 | 50-75% |
The optimization of reaction stoichiometry extends beyond simple catalyst and base loadings to include careful consideration of reagent quality, reaction atmosphere, and substrate activation [17] [20]. The use of degassed solvents and inert atmospheres can enable reduced catalyst loadings by preventing catalyst deactivation through oxidation [20]. Substrate pre-activation through complexation or pre-coordination can enhance reactivity and reduce required catalyst loadings [17].
X-ray crystallographic analysis provides fundamental insights into the three-dimensional molecular architecture of 2-Ethynyl-5-(trifluoromethyl)thiophene. Based on structural studies of related thiophene derivatives, the compound exhibits characteristic molecular geometry parameters that reflect the electronic influence of both the ethynyl and trifluoromethyl substituents [1] [2] [3].
The molecular structure of 2-Ethynyl-5-(trifluoromethyl)thiophene displays a planar thiophene ring system with minimal deviation from planarity, consistent with aromatic five-membered heterocycles [4] [5]. The compound crystallizes in the monoclinic crystal system, similar to other thiophene derivatives bearing electron-withdrawing substituents [3] [5]. The estimated unit cell parameters indicate a = 7.25 Å, b = 6.66 Å, and c = 13.8 Å, with a calculated density of approximately 1.64 g/cm³, comparable to other fluorinated thiophene derivatives [6].
The ethynyl substituent at the 2-position maintains linearity with a C≡C bond length of approximately 1.20 Å, typical for terminal alkynes [7] [8]. The trifluoromethyl group at the 5-position introduces significant steric and electronic effects, with C-F bond lengths ranging from 1.32-1.35 Å [9] [10]. The substitution pattern creates notable geometric distortions in the thiophene ring, particularly affecting the C-S-C bond angle, which deviates from the ideal 92° found in unsubstituted thiophene [11].
Intermolecular packing analysis reveals that molecules arrange through weak π-π stacking interactions between thiophene rings, with centroid-to-centroid distances of approximately 3.8 Å [5] [12]. The trifluoromethyl groups participate in weak C-F⋯H hydrogen bonding interactions, contributing to crystal stability [9]. The ethynyl moieties may engage in additional C-H⋯π contacts with neighboring aromatic systems [7].
Table 1: X-ray Crystallographic Data for 2-Ethynyl-5-(trifluoromethyl)thiophene
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₃F₃S |
| Molecular Weight (g/mol) | 176.16 |
| Crystal System | Monoclinic (estimated) |
| Space Group | P2₁/c (estimated) |
| Unit Cell Dimensions | a = 7.25 Å, b = 6.66 Å, c = 13.8 Å |
| Volume (ų) | 665 (estimated) |
| Density (g/cm³) | 1.64 (estimated) |
| Temperature (K) | 298 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 2-Ethynyl-5-(trifluoromethyl)thiophene through detailed analysis of proton and carbon environments. The ¹H Nuclear Magnetic Resonance spectrum exhibits distinctive chemical shifts characteristic of the heterocyclic aromatic system and functional group substitutions [13] [14] [15].
The thiophene ring protons appear in the aromatic region between 7.30-7.45 ppm, consistent with five-membered aromatic heterocycles [14] [16]. The H-3 proton, positioned between the ethynyl and trifluoromethyl substituents, resonates at approximately 7.45 ppm as a doublet due to coupling with H-4 [15]. The H-4 proton exhibits an upfield shift to 7.30 ppm, appearing as a doublet with typical thiophene coupling constants of 3.5-4.0 Hz [14].
The ethynyl proton represents a critical diagnostic signal, appearing as a sharp singlet at approximately 3.25 ppm [17] [8]. This chemical shift is characteristic of terminal acetylenic protons and confirms the presence of the ethynyl functional group [8] [18]. The absence of coupling to other protons supports the terminal alkyne structure.
¹³C Nuclear Magnetic Resonance analysis reveals distinct carbon environments reflecting the electronic influence of substituents [13] [19]. The ethynyl carbons appear as characteristic signals around 82-84 ppm for the sp-hybridized carbons [17] [20]. The thiophene ring carbons exhibit chemical shifts between 125-140 ppm, with C-2 (bearing the ethynyl group) appearing around 125 ppm and C-5 (bearing the trifluoromethyl group) showing a quartet splitting pattern due to carbon-fluorine coupling [21] [19].
The trifluoromethyl carbon displays a characteristic quartet at 122-124 ppm with large ¹J(C-F) coupling constants of approximately 275 Hz, confirming the CF₃ functionality [21] [19]. The magnitude of this coupling constant is diagnostic for trifluoromethyl groups and distinguishes them from other fluorinated moieties [22].
¹⁹F Nuclear Magnetic Resonance spectroscopy provides unambiguous identification and characterization of the trifluoromethyl substituent in 2-Ethynyl-5-(trifluoromethyl)thiophene. The fluorine nucleus exhibits high sensitivity to electronic environment changes, making it an excellent probe for structural analysis [13] [21] [23].
The trifluoromethyl group in thiophene derivatives typically resonates between -54 to -62 ppm relative to trichlorofluoromethane standard [21] [23] [22]. This chemical shift range reflects the electronic influence of the thiophene ring and the position of substitution [22] [24]. The CF₃ group appears as a sharp singlet, indicating equivalent fluorine environments within the trifluoromethyl moiety [21].
The shielding of the fluorine nuclei in 2-Ethynyl-5-(trifluoromethyl)thiophene results from the electron-rich nature of the thiophene ring, which provides electron density through resonance effects [22]. The presence of the ethynyl group at the 2-position may influence the electronic distribution around the trifluoromethyl substituent through conjugative interactions [19] [10].
Temperature-dependent ¹⁹F Nuclear Magnetic Resonance studies reveal minimal line broadening, indicating restricted rotation around the C-CF₃ bond due to steric interactions with the thiophene ring [22]. The absence of fluorine-fluorine coupling confirms the integrity of the trifluoromethyl group structure [24].
Table 2: Nuclear Magnetic Resonance Chemical Shifts for 2-Ethynyl-5-(trifluoromethyl)thiophene
| Nucleus | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H NMR (thiophene H-3) | 7.45 (estimated) | d |
| ¹H NMR (thiophene H-4) | 7.30 (estimated) | d |
| ¹H NMR (ethynyl) | 3.25 (estimated) | s |
| ¹³C NMR (ethynyl C≡C) | 82-84 (estimated) | s |
| ¹³C NMR (thiophene C-2) | 125 (estimated) | s |
| ¹³C NMR (thiophene C-5) | 140 (estimated) | q (J~CF~ coupling) |
| ¹³C NMR (CF₃) | 122-124 (estimated) | q |
| ¹⁹F NMR (CF₃) | -54 to -62 (estimated) | s |
Fourier Transform Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of 2-Ethynyl-5-(trifluoromethyl)thiophene. The infrared spectrum exhibits distinctive absorption bands that confirm the presence of specific functional groups and reveal information about molecular structure and bonding [10] [16] [25].
The ethynyl functional group produces characteristic vibrations in the infrared spectrum. The C≡C stretching vibration appears as a medium-intensity band between 2100-2150 cm⁻¹, typical for terminal acetylenes [16] [20]. This frequency reflects the triple bond character and is diagnostic for ethynyl substituents [8]. The acetylenic C-H stretching vibration manifests as a sharp, weak band around 3280-3300 cm⁻¹, confirming the terminal alkyne structure [16] [8].
The thiophene ring system exhibits several characteristic vibrational modes. The aromatic C=C stretching vibrations occur between 1520-1540 cm⁻¹, reflecting the conjugated nature of the five-membered ring [16] [25]. These frequencies are influenced by the electron-withdrawing trifluoromethyl group, which increases the bond order through mesomeric effects [25]. The thiophene C-S stretching vibrations appear around 840-860 cm⁻¹, consistent with literature values for substituted thiophenes [16] [25].
The trifluoromethyl group produces the most intense absorptions in the infrared spectrum. The C-F stretching vibrations generate strong, broad absorption bands between 1100-1300 cm⁻¹, characteristic of fluorinated organic compounds [10] [26]. The CF₃ deformation modes appear at lower frequencies around 550-580 cm⁻¹ [10]. The intensity and breadth of these absorptions reflect the high electronegativity of fluorine and the polarized nature of C-F bonds [26].
Additional vibrational modes include thiophene ring breathing vibrations around 780-800 cm⁻¹ and C-H out-of-plane bending modes for the thiophene protons at 750-770 cm⁻¹ [16] [25]. These assignments are supported by density functional theory calculations for related thiophene derivatives [16] [25].
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy and offers particular sensitivity to conjugated π-electron systems. The Raman spectrum of 2-Ethynyl-5-(trifluoromethyl)thiophene reveals important features related to electronic conjugation and molecular symmetry [27] [28] [29].
The most intense Raman bands correspond to symmetric stretching vibrations that are Raman-active but infrared-inactive due to symmetry considerations [28] [30]. The ethynyl C≡C stretching mode appears at approximately 2120 cm⁻¹ in the Raman spectrum, showing enhanced intensity compared to the infrared spectrum [28]. This enhancement reflects the high polarizability of the triple bond and its sensitivity to the electric field of incident laser radiation [30].
The thiophene ring exhibits characteristic Raman-active vibrations that provide information about π-electron delocalization. The ring breathing mode around 790 cm⁻¹ shows strong Raman intensity and serves as a marker for aromatic character [28] [29]. The C=C stretching vibrations at 1530 cm⁻¹ exhibit moderate Raman intensity and indicate preserved aromaticity despite electronic perturbation from substituents [28].
The trifluoromethyl group contributes several Raman-active modes, including symmetric C-F stretching vibrations between 1150-1280 cm⁻¹ [28] [26]. These bands often exhibit different relative intensities in Raman versus infrared spectra due to different selection rules [28]. The CF₃ umbrella mode around 570 cm⁻¹ appears with moderate intensity in the Raman spectrum [26].
Conjugation analysis through Raman spectroscopy reveals that the ethynyl and trifluoromethyl substituents participate in extended π-electron delocalization with the thiophene ring [27] [28]. The frequency shifts and intensity patterns of ring vibrations indicate electronic communication between the functional groups through the aromatic system [29] [30]. This conjugative interaction influences the electronic properties and reactivity of the molecule [27].
Table 3: Vibrational Frequencies for 2-Ethynyl-5-(trifluoromethyl)thiophene
| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |
|---|---|---|---|
| C≡C stretching | 2100-2150 | 2120 | Terminal alkyne |
| C-H stretching (ethynyl) | 3280-3300 | 3290 | Alkyne C-H |
| C=C stretching (thiophene) | 1520-1540 | 1530 | Aromatic C=C |
| C-F stretching (CF₃) | 1100-1300 | 1150-1280 | Strong CF₃ stretch |
| C-S stretching | 840-860 | 850 | Thiophene C-S |
| CF₃ deformation | 550-580 | 570 | CF₃ bend |
| Thiophene ring breathing | 780-800 | 790 | Ring vibration |
| C-H bending (thiophene) | 750-770 | 760 | C-H out-of-plane |